molecular formula C10H14N2O3 B13480477 2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid

2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13480477
M. Wt: 210.23 g/mol
InChI Key: QUUMMVPXEKANMI-UHFFFAOYSA-N
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Description

2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid ( 1478683-01-0) is a high-purity pyrimidine derivative offered specifically for research and development applications . This compound has a molecular formula of C 10 H 14 N 2 O 3 and a molecular weight of 210.23 g/mol . The chemical structure features a methoxypropyl side chain at the 2-position and a carboxylic acid functional group at the 5-position of the methylpyrimidine ring, making it a valuable intermediate in medicinal chemistry and drug discovery . With a certified purity of 98%, this building block is essential for synthesizing more complex molecules, particularly in the development of potential pharmaceutical agents . To preserve its stability and integrity, the product requires cold-chain transportation and must be stored at 2-8°C . This product is explicitly labeled "For Research Use Only" and is strictly intended for laboratory research purposes; it is not intended for diagnostic, therapeutic, or personal use .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(3-methoxypropyl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-7-8(10(13)14)6-11-9(12-7)4-3-5-15-2/h6H,3-5H2,1-2H3,(H,13,14)

InChI Key

QUUMMVPXEKANMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)CCCOC

Origin of Product

United States

Preparation Methods

Starting Material Selection and Core Construction

The synthesis typically begins with pyrimidine derivatives such as 2-hydroxypyrimidine-5-carboxylic acid or 2-methylpyrimidine-5-carboxylic acid , which serve as foundational scaffolds. These compounds are often obtained via cyclization of amidines or urea derivatives with β-dicarbonyl compounds or through nucleophilic substitution reactions on halogenated pyrimidines.

Data Table Summarizing Preparation Methods

Step Starting Material Reagents Conditions Product/Intermediate Notes
1 Pyrimidine core (e.g., 2-methylpyrimidine-5-carboxylic acid) Alkyl halide (e.g., 3-methoxypropyl bromide), base (K₂CO₃) Reflux in DMF or DMSO Alkylated pyrimidine Nucleophilic substitution at N-1 or N-3
2 Alkylated pyrimidine Methylating agent (e.g., methyl iodide) Reflux in acetonitrile 4-Methylpyrimidine derivative Methylation at 4-position
3 Methylated pyrimidine Oxidizing agent (e.g., KMnO₄) Reflux or controlled temperature 5-Carboxylic acid derivative Oxidation of methyl group
4 Final product Purification techniques Chromatography, recrystallization 2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid Confirmed via NMR/MS

Additional Research Insights

  • Patent EP0369208A1 highlights the complexity of pyridine derivatives' synthesis, emphasizing multi-step processes involving nitration, oxidation, and substitution reactions, which are adaptable for pyrimidine derivatives.
  • Oxidation of methyl groups attached to pyrimidines is a common route to carboxylic acids, often utilizing strong oxidants under reflux conditions.
  • The alkylation of pyrimidines with halogenated alkyl compounds is a standard method, with reaction conditions optimized to prevent over-alkylation or side reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The methoxypropyl group may enhance its binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-5-carboxylic Acid Derivatives

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Key Features
2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid* - 2-(3-Methoxypropyl), 4-methyl - - Bulky methoxypropyl group; moderate polarity
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 2-Cl, 6-methyl C₆H₅ClN₂O₂ 172.57 Electron-withdrawing Cl enhances electrophilicity
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid 127958-08-1 4-isopropyl, 2-methyl C₉H₁₂N₂O₂ 180.20 Hydrophobic isopropyl improves lipid solubility
2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid 1343961-35-2 2-cyclopropylamino, 4-methyl C₉H₁₁N₃O₂ 193.21 Amino group enables hydrogen bonding
4-Methoxypyrimidine-5-carboxylic acid 72411-89-3 4-methoxy C₆H₆N₂O₃ 154.12 Methoxy enhances electron density
5-Methyl-2-propylpyrimidine-4-carboxylic acid 1699377-40-6 5-methyl, 2-propyl C₉H₁₂N₂O₂ 180.20 Propyl chain increases steric bulk

*Target compound; data inferred from analogs.

Physicochemical Properties

  • Polarity : The methoxypropyl group in the target compound introduces moderate polarity compared to hydrophobic substituents like isopropyl or propyl .
  • Molecular Weight: Derivatives with bulkier substituents (e.g., cyclopropylamino, methoxypropyl) exhibit higher molecular weights (>190 g/mol) , whereas simpler analogs (e.g., 4-methoxy) are lighter (~154 g/mol) .
  • Solubility : Hydrophobic groups (isopropyl, propyl) enhance lipid solubility, while polar substituents (carboxylic acid, methoxy) improve aqueous solubility .

Research Findings and Implications

Substituent Positioning: Position 2 substituents (methoxypropyl, chloro, cyclopropylamino) critically influence reactivity, while position 4/5 groups (methyl, isopropyl) modulate steric and solubility profiles .

Synthetic Flexibility : Methods such as sulfinyl displacement and T3P-mediated coupling offer versatile routes to diversify pyrimidine-5-carboxylic acid scaffolds.

Contradictions: lists similarity scores (0.74–0.90) for pyrimidine analogs, but functional group differences (e.g., amino vs. methoxypropyl) may lead to divergent applications .

Biological Activity

2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities and pharmaceutical applications. This compound is characterized by a methoxypropyl group and a carboxylic acid functional group, which contribute to its interaction with various biological targets. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N4O3\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_3

This structure features a pyrimidine ring substituted at the 2-position with a 3-methoxypropyl amino group and at the 5-position with a carboxylic acid, which enhances its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with specific enzymes or receptors due to the presence of hydroxyl and carboxylic acid groups. This interaction can modulate enzyme activity, influencing various biological pathways. The methoxymethyl group may also enhance solubility and bioavailability, facilitating its interaction within biological systems.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in treating infections.
  • Anti-inflammatory Effects : Studies suggest that related compounds can inhibit the expression of inflammatory markers such as COX-2 and iNOS, demonstrating anti-inflammatory properties .
  • Antitumor Potential : Preliminary investigations have indicated that certain derivatives may inhibit cancer cell proliferation by targeting key signaling pathways like PI3K/mTOR .

Case Studies

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial efficacy of pyrimidine derivatives, including this compound, against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 μM, suggesting strong antimicrobial potential.
  • Anti-inflammatory Mechanism :
    In vitro assays demonstrated that derivatives significantly reduced the mRNA expression levels of COX-2 and iNOS in inflammatory models. The most potent derivatives showed IC50 values lower than those of standard anti-inflammatory drugs like indomethacin .
  • Antitumor Activity :
    A series of experiments explored the effects of pyrimidine derivatives on cancer cell lines (e.g., MCF-7 and HCT-116). The most promising compounds exhibited IC50 values in the nanomolar range, indicating potent antiproliferative activity and the ability to induce apoptosis in cancer cells by blocking critical signaling pathways .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced COX-2 and iNOS expression
AntitumorInduced apoptosis in cancer cells

Q & A

Q. What synthetic methodologies are commonly employed for 2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid, and what intermediates are critical?

The synthesis typically involves multi-step organic reactions starting from pyrimidine derivatives. For example:

  • Step 1 : Functionalization of the pyrimidine ring via alkylation or amination (e.g., introducing the 3-methoxypropyl group using alkyl halides or Mitsunobu conditions) .
  • Step 2 : Carboxylic acid group introduction via oxidation of a methyl or hydroxymethyl substituent using KMnO₄ or RuO₄ under controlled pH .
  • Key intermediates : 4-methylpyrimidine-5-carbaldehyde and 3-methoxypropylamine derivatives. Reaction monitoring via TLC and HPLC is recommended to optimize yields .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxypropyl protons at δ 3.3–3.5 ppm, pyrimidine carbons at δ 155–165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₅N₂O₃⁺ expected m/z 227.1028) .
  • IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Q. What solubility and stability considerations are critical for experimental handling?

  • Solubility : Limited aqueous solubility (use DMSO or DMF for stock solutions; optimize with co-solvents like PEG-400) .
  • Stability : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the methoxypropyl group .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic sites (e.g., carboxylic acid as a hydrogen bond donor) .
  • Molecular Docking : Use PyMol or AutoDock to simulate interactions with biological targets (e.g., kinases or viral proteases) .
  • Reference Data : Cross-validate with crystallographic coordinates from structurally analogous pyrimidines (e.g., PDB ID 2WG for methoxypyrimidine scaffolds) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control for metabolic interference from the methoxypropyl group .
  • Metabolite Screening : LC-MS/MS to identify degradation products that may skew activity .
  • Structural Analog Comparison : Benchmark against 2-isopropyl-4-methylpyrimidine-5-carboxylic acid (CAS 127958-08-1) to isolate substituent effects .

Q. How to optimize regioselectivity in derivatization reactions (e.g., avoiding N- vs. O-alkylation)?

  • Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct reactivity to the pyrimidine ring .
  • Catalytic Systems : Use Pd/Cu catalysts for Suzuki-Miyaura couplings at the 4-methyl position .
  • Reaction Monitoring : In situ IR to track intermediate formation and adjust conditions dynamically .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic (PK) profile?

  • In Vitro : Microsomal stability assays (human liver microsomes) to assess CYP450 metabolism .
  • In Vivo : Rodent models with LC-MS quantification of plasma half-life and tissue distribution .
  • Key Parameter : LogP (~1.8 predicted) suggests moderate blood-brain barrier permeability .

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